2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CEP-1347 acts as a selective inhibitor of JNK signaling pathway by binding to the ATP-binding site of JNK. This leads to the inhibition of JNK-mediated phosphorylation of c-Jun and other downstream targets, resulting in the suppression of apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have significant biochemical and physiological effects in various preclinical models of neurological disorders. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra in a rat model of Parkinson's disease, improve cognitive function in a mouse model of Alzheimer's disease, and reduce the accumulation of mutant huntingtin protein in a mouse model of Huntington's disease.
Advantages and Limitations for Lab Experiments
The advantages of using CEP-1347 in lab experiments include its selective inhibition of JNK signaling pathway, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CEP-1347 in lab experiments include its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the development of CEP-1347 as a potential therapeutic agent for neurological disorders. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the investigation of its efficacy in combination with other drugs, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, CEP-1347 is a small molecule inhibitor that has shown promising therapeutic potential in various neurological disorders. Its selective inhibition of JNK signaling pathway and low toxicity make it an attractive candidate for further development. However, further optimization and evaluation in clinical trials are necessary to determine its safety and efficacy.
Synthesis Methods
CEP-1347 can be synthesized using a multi-step synthetic route that involves the condensation of 2-chloro-4-pyridinecarboxylic acid with 2-diethylaminoethylamine, followed by N-alkylation with 2-methylpropylamine. The resulting compound is then chlorinated to yield CEP-1347.
Scientific Research Applications
CEP-1347 has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in the pathogenesis of these disorders.
properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN3O/c1-5-19(6-2)9-10-20(12-13(3)4)16(21)14-7-8-18-15(17)11-14/h7-8,11,13H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZUPXHACILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.